4-Amino-5-chloro-2,1,3-benzothiadiazole

Vue d'ensemble

Description

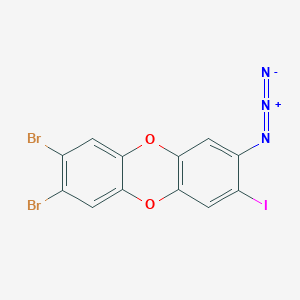

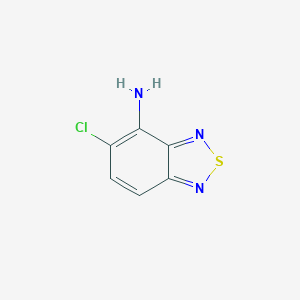

4-Amino-5-chloro-2,1,3-benzothiadiazole is a chemical compound that has attracted attention due to its unique chemical structure and potential applications. It serves as a building block in various chemical syntheses and has been explored for its chemical and physical properties.

Synthesis Analysis

The synthesis of 4-Amino-5-chloro-2,1,3-benzothiadiazole derivatives has been a subject of interest for researchers. One study demonstrated the preparation of amino chloro benzothiadiazole with high yield through cyclization of chloro phenyl thiourea and sulfuryl chloride, exploring the effects of solution medias, material proportions, reaction temperature, and time on yield (L. Jie, 2003).

Molecular Structure Analysis

Investigations into the molecular structure of 4-Amino-5-chloro-2,1,3-benzothiadiazole and its derivatives have been carried out using various spectroscopic techniques and X-ray diffraction. This has allowed for a deeper understanding of its structural geometry, electronic properties, and the role of hydrogen bonding in stabilizing its structure (Nagaraju Kerru et al., 2019).

Chemical Reactions and Properties

4-Amino-5-chloro-2,1,3-benzothiadiazole has been used as a bidentate directing group for Pd(II)-catalyzed arylation/oxygenation reactions, demonstrating its utility in complex chemical transformations. This highlights its reactivity and potential as a versatile reagent in organic synthesis (C. Reddy et al., 2016).

Applications De Recherche Scientifique

Electroplating : 4-amino-2,1,3-benzothiadiazole effectively promotes superfilling in copper electroplating. This contrasts with 6-aminobenzothiazole, which does not have the same effect, highlighting its unique utility in this field (Tsai, Chang, & Wu, 2010).

Antitumor Activity :

- Di(2-chloroethyl)amino derivatives of benz-2,1,3-thiadiazole, when complexed with palladium and platinum, have shown promising antitumor activity. This suggests potential applications in targeted cancer therapy (Myuller, D’yachenko, & Filov, 1980).

- 2-(4-aminophenyl)benzothiazoles are potent inhibitors of breast cancer cell lines and show promise in ovarian, lung, and renal cell lines. However, their pharmacological mechanism remains unidentified (Shi et al., 1996).

- Amino acid prodrugs of novel antitumor 2-(4-aminophenyl)benzothiazoles exhibit significant in vitro growth inhibitory potency and solubility, suitable for preclinical evaluation against breast and ovarian cancers (Bradshaw et al., 2002).

Crystal Engineering : Functionalized 2,1,3-benzothiadiazoles have potential in metal coordination chemistry and crystal engineering of organic solids, offering new avenues for research in this area (Bashirov et al., 2014).

Luminescent Materials : Luminescent materials based on 2,1,3-benzothiadiazole with carbazole moieties demonstrate improved optical properties and thermostability, indicating their utility in the development of new luminescent compounds (Tao et al., 2011).

Coordination Chemistry : The peculiar coordination of 4-amino-2,1,3-benzothiadiazole is influenced by its structural similarity to 8-aminoquinoline, with unique molecular structure-spectral property relationships, relevant for studies in coordination chemistry (Sukhikh et al., 2018).

Antimicrobial Agents : Some synthesized compounds based on benzothiadiazole derivatives show moderate antimicrobial activity against certain pathogenic bacteria and fungal strains, indicating potential applications in the development of new antimicrobial agents (Sah, Bidawat, Seth, & Gharu, 2014).

Mécanisme D'action

Target of Action

4-Amino-5-chloro-2,1,3-benzothiadiazole, also known as 5-chloro-2,1,3-benzothiadiazol-4-amine, is primarily associated with the Tizanidine family . Tizanidine is a drug that is used as a muscle relaxant. It is a centrally acting α2 adrenergic agonist.

Mode of Action

It is known to undergo palladium-catalyzed c-n coupling . This suggests that it may interact with its targets through a similar mechanism, potentially influencing the function of proteins or enzymes within the cell.

Pharmacokinetics

As a chemical compound, its properties such as molecular weight (18563) and density (1632 g/cm3) are known .

Result of Action

It has been suggested that it inhibits the replication of viruses by binding to their nucleic acids .

Action Environment

It is known that the compound is a solid at room temperature , suggesting that it may be stable under a variety of conditions.

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

5-chloro-2,1,3-benzothiadiazol-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4ClN3S/c7-3-1-2-4-6(5(3)8)10-11-9-4/h1-2H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MURNIACGGUSMAP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

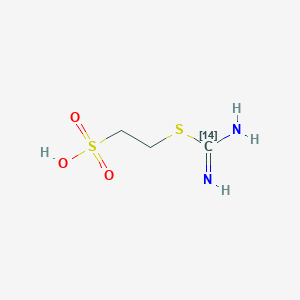

C1=CC2=NSN=C2C(=C1Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4ClN3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80184610 | |

| Record name | 4-Amino-5-chloro-2,1,3-benzothiadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80184610 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Amino-5-chloro-2,1,3-benzothiadiazole | |

CAS RN |

30536-19-7 | |

| Record name | 5-Chloro-4-amino-2,1,3-benzothiadiazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=30536-19-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Amino-5-chloro-2,1,3-benzothiadiazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030536197 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Amino-5-chloro-2,1,3-benzothiadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80184610 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-AMINO-5-CHLORO-2,1,3-BENZOTHIADIAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U6QN8431MF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

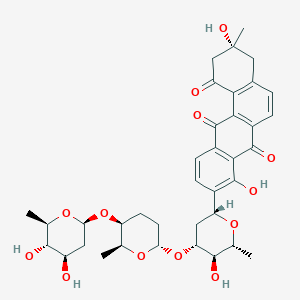

![Phenol, 4,4'-[1-[4-[1-(4-hydroxyphenyl)-1-methylethyl]phenyl]ethylidene]bis-](/img/structure/B17781.png)

![Hexane-1,6-diamine;hexanedioic acid;4-[2-(4-hydroxycyclohexyl)propan-2-yl]cyclohexan-1-ol;propane-1,1-diol](/img/structure/B17785.png)